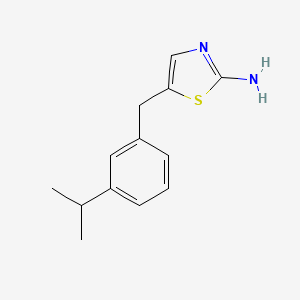

5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2S |

|---|---|

Molecular Weight |

232.35 g/mol |

IUPAC Name |

5-[(3-propan-2-ylphenyl)methyl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H16N2S/c1-9(2)11-5-3-4-10(6-11)7-12-8-15-13(14)16-12/h3-6,8-9H,7H2,1-2H3,(H2,14,15) |

InChI Key |

BUBNUUYOROKIQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CC2=CN=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Isopropylbenzyl 1,3 Thiazol 2 Amine and Analogues

Established Synthetic Routes to 1,3-Thiazol-2-amine Scaffolds

The 2-aminothiazole (B372263) ring is a privileged structure in medicinal chemistry, and several reliable methods have been established for its synthesis. nih.gov

The Hantzsch thiazole (B1198619) synthesis is a cornerstone in the preparation of thiazole derivatives. nih.gov This method traditionally involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.netresearchgate.net For the synthesis of 2-aminothiazoles, thiourea (B124793) is employed as the thioamide component. researchgate.net The reaction proceeds through a cyclization mechanism, leading to the formation of the thiazole ring.

The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring by modifying the starting materials. nih.gov Microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times compared to conventional heating methods. nih.gov Furthermore, microreactor systems have been utilized for heated Hantzsch synthesis, demonstrating efficient and controlled production of 2-aminothiazoles. rsc.org

A widely used and classical method for synthesizing 2-aminothiazoles is the reaction between thiourea and an α-halo ketone or aldehyde. nih.govclockss.org This reaction is a direct application of the Hantzsch synthesis principle. The α-halo ketone, often an α-bromoketone, serves as the electrophilic component that reacts with the nucleophilic sulfur of thiourea, initiating the cyclization process. clockss.org The reaction is typically carried out in a suitable solvent, and various catalysts can be employed to enhance the reaction rate and yield. scilit.com

The synthesis of the required α-halo ketone precursor is a critical step. For instance, the α-bromination of a ketone can be achieved using reagents like N-bromosuccinimide (NBS). tandfonline.comtandfonline.com

To improve efficiency and minimize waste, one-pot synthetic strategies for 2-aminothiazole derivatives have been developed. clockss.orgtandfonline.com These methods circumvent the need to isolate the intermediate α-haloketone. tandfonline.com In a typical one-pot procedure, a ketone is first reacted with a halogenating agent, such as copper(II) bromide or N-bromosuccinimide, to generate the α-haloketone in situ. clockss.orgtandfonline.com Subsequently, thiourea is added to the reaction mixture, leading to the formation of the 2-aminothiazole derivative in a single continuous process. clockss.orgtandfonline.com

Environmentally benign approaches have also been explored, utilizing catalysts like lactic acid, which can act as both a solvent and a catalyst for the one-pot synthesis. tandfonline.com Other innovative one-pot methods include electrochemical synthesis mediated by NH4I and the use of magnetically recoverable nanocatalysts. beilstein-journals.orgrsc.org These strategies offer advantages such as milder reaction conditions, easier product purification, and the use of less hazardous reagents. beilstein-journals.orgrsc.org

Precursor Design and Derivatization Strategies for the 3-Isopropylbenzyl Moiety

The synthesis of the 3-isopropylbenzyl portion of the target molecule requires careful consideration of regioselectivity to ensure the isopropyl group is positioned correctly on the benzyl (B1604629) ring.

The introduction of an isopropyl group onto a benzene (B151609) ring can be achieved through Friedel-Crafts alkylation. This reaction typically employs an isopropyl halide, such as isopropyl bromide, and a Lewis acid catalyst like aluminum chloride (AlCl₃). pearson.com However, Friedel-Crafts alkylation can sometimes lead to polysubstitution and rearrangement products.

An alternative approach involves the Friedel-Crafts acylation of benzene with propanoyl chloride, followed by a reduction of the resulting ketone (e.g., via a Clemmensen or Wolff-Kishner reduction) to yield isopropylbenzene. This two-step process often provides better control over the substitution pattern.

To obtain the desired 3-isopropylbenzyl precursor, the starting material for the Friedel-Crafts reaction would ideally be a compound that directs the incoming electrophile to the meta position. However, since the isopropyl group is an ortho-, para-director, a direct Friedel-Crafts alkylation or acylation of a monosubstituted benzene ring that would lead to a 1,3-disubstituted product with an isopropyl group is not straightforward.

A more strategic approach involves starting with a molecule that already contains the desired substitution pattern or can be readily converted to it. For instance, one could start with 3-bromotoluene. The methyl group can be brominated at the benzylic position using N-bromosuccinimide (NBS) under radical conditions to form 3-bromobenzyl bromide. The isopropyl group can then be introduced via a Grignard reaction with acetone (B3395972) followed by reduction, or through other cross-coupling methodologies.

Alternatively, starting with 3-isopropylbenzoic acid, the carboxylic acid can be reduced to the corresponding alcohol, 3-isopropylbenzyl alcohol. Subsequent conversion of the alcohol to a halide, such as 3-isopropylbenzyl bromide, provides a suitable precursor for coupling with the 2-aminothiazole ring. organic-chemistry.org The conversion of benzyl alcohols to benzyl bromides can be achieved using various reagents, including hydrobromic acid with a sulfuric acid catalyst or phosphorus tribromide. google.com

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of 2-aminothiazole derivatives, including 5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine, is typically achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea. The efficiency and outcome of this reaction are highly dependent on the chosen conditions. Optimization studies focus on several key parameters to maximize yield and selectivity.

Solvent Selection: The choice of solvent is critical. Polar protic solvents like ethanol (B145695) are commonly employed. researchgate.net Studies on related heterocyclic syntheses have explored a range of solvents, including acetonitrile (B52724) (ACN), dimethylformamide (DMF), methanol (B129727) (MeOH), and tetrahydrofuran (B95107) (THF), to determine the ideal medium for the reaction. researchgate.net The optimal solvent facilitates the dissolution of reactants and stabilizes the transition states involved in the cyclization process.

Temperature and Reaction Time: Reaction temperature directly influences the rate of thiazole formation. While some syntheses are conducted at room temperature, others require heating or refluxing for several hours to ensure completion. researchgate.netjusst.org Optimization involves finding a balance where the reaction proceeds at a reasonable rate without promoting the formation of side products. For instance, in one study, increasing the temperature in a solvent-free environment did not improve the yield, whereas in n-butanol, a higher temperature was necessary, albeit leading to the formation of rearrangement products. researchgate.net

Catalyst and Reagent Stoichiometry: The stoichiometry of the reactants, such as the α-haloketone and thiourea, is carefully controlled. An excess of one reagent may be used to drive the reaction to completion. In many preparations of 2-aminothiazoles, iodine is used as a catalyst to facilitate the reaction between a ketone and thiourea. universalprint.org For other related syntheses, the catalyst concentration is a key point of optimization. Lowering the catalyst loading to as little as 1 mol% has been shown to maintain high yields, enhancing the economic and environmental viability of the process. researchgate.net The reaction is often monitored using Thin Layer Chromatography (TLC) to determine the point of completion. universalprint.orggoogle.com

The following table summarizes the parameters often optimized in the synthesis of thiazole and related heterocyclic derivatives.

| Parameter | Variables | Objective |

| Solvent | Ethanol, Methanol, DMF, Acetonitrile, Water | Maximize solubility, stabilize intermediates, improve yield |

| Temperature | Room Temperature to Reflux | Increase reaction rate while minimizing side-product formation |

| Catalyst | Iodine, [PhI(OH)OTs] | Enhance reaction efficiency; optimize loading (e.g., 0.25 to 10 mol%) |

| Atmosphere | Air, Inert (e.g., N₂), O₂ | Oxygen can be essential for catalyst regeneration in some systems |

Advanced Synthetic Approaches and Methodological Innovations

In addition to optimizing traditional methods, significant research has been directed towards developing more efficient, environmentally friendly, and rapid synthetic routes to thiazole derivatives.

Microwave-Assisted Synthesis of Thiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry, offering substantial improvements over conventional heating methods. jusst.org For the synthesis of 2-aminothiazoles, microwave irradiation promotes the rapid one-pot condensation of α-bromoketones with thiourea. capes.gov.br This technique dramatically reduces reaction times from hours to mere minutes (typically 5-15 minutes) and often results in higher yields and product purity. jusst.orgasianpubs.org The process involves subjecting the reactants, often with a catalyst like iodine, to microwave irradiation at a specific power (e.g., 170 W). jusst.org This green chemistry approach is noted for its efficiency, lower energy consumption, and operational safety. asianpubs.orgjusst.org

| Method | Reaction Time | Yield | Reference |

| Conventional (Reflux) | 8-10 hours | Moderate | jusst.org |

| Microwave-Assisted | 5-15 minutes | Good to High | jusst.org |

Catalyst- and Additive-Free Methods in Thiazole Ring Formation

Driven by the principles of green chemistry, there is a growing interest in developing synthetic methods that eliminate the need for catalysts and additives. nih.gov For the synthesis of related benzothiazoles, a novel and environmentally friendly method has been developed involving a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.govnih.gov This approach achieves the formation of multiple C-S and C-N bonds in a single step. nih.gov In some variations, dimethyl sulfoxide (B87167) (DMSO) acts not just as a solvent but also as an oxidant in the cyclization reaction. nih.govresearchgate.net Similar strategies, which often tolerate a broad range of functional groups, are being explored for the direct synthesis of diverse thiazole scaffolds, providing a highly efficient and atom-economical pathway to these important heterocycles. rsc.org

Analytical and Spectroscopic Characterization Techniques

The structural confirmation of this compound and its analogues relies on a combination of modern spectroscopic techniques. NMR and IR spectroscopy are indispensable tools for elucidating the molecular architecture and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. utdallas.edu For 2-aminothiazole derivatives, both ¹H and ¹³C NMR are routinely employed. nih.govmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of a 5-substituted-2-aminothiazole derivative shows characteristic signals. The proton on the thiazole ring (H-4) typically appears as a singlet in the aromatic region. rsc.org The protons of the amino group (-NH₂) also produce a characteristic singlet, which is exchangeable with D₂O. rsc.org The signals for the isopropyl group would appear as a doublet for the methyl protons and a septet for the methine proton, while the benzyl and aromatic protons would resonate in the downfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. The carbon atoms of the thiazole ring have distinct chemical shifts. For example, in 2-amino-5-methylthiazole, the thiazole carbons appear at δ 169.2 (C-2), 153.4 (C-5), and 111.1 (C-4). rsc.org The carbons of the isopropylbenzyl substituent would also show characteristic signals in the aliphatic and aromatic regions. researchgate.net

The table below summarizes typical NMR chemical shift ranges for 2-aminothiazole derivatives based on data from analogous structures.

| Group | Nucleus | Typical Chemical Shift (δ ppm) | Signal Pattern | Reference |

| Thiazole Ring Proton | ¹H | 6.5 - 7.6 | Singlet | universalprint.orgrsc.org |

| Amino Protons (-NH₂) | ¹H | 4.9 - 7.2 | Broad Singlet | universalprint.orgrsc.org |

| Aromatic Protons | ¹H | 6.4 - 8.2 | Multiplet | universalprint.org |

| Thiazole Ring Carbon (C2) | ¹³C | ~169 | Singlet | rsc.org |

| Thiazole Ring Carbon (C4) | ¹³C | ~107 - 111 | Singlet | rsc.org |

| Thiazole Ring Carbon (C5) | ¹³C | ~153 | Singlet | rsc.org |

| Aromatic Carbons | ¹³C | 114 - 144 | Multiple Singlets | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. utdallas.edu For 2-aminothiazole derivatives, the IR spectrum reveals several characteristic absorption bands.

The key absorptions include:

N-H Stretching: The amino group (-NH₂) shows a characteristic absorption in the range of 3100-3500 cm⁻¹. Primary amines typically exhibit two sharp bands in this region corresponding to symmetric and asymmetric stretching vibrations. universalprint.orgutdallas.edu

C=N Stretching: The carbon-nitrogen double bond within the thiazole ring gives rise to a strong absorption band around 1515-1620 cm⁻¹. universalprint.orgrsc.org

C=C Stretching: Aromatic and heterocyclic C=C stretching vibrations are observed in the 1370-1490 cm⁻¹ region. universalprint.orgrsc.org

C-S Stretching: The carbon-sulfur bond vibration of the thiazole ring can be found in the fingerprint region, typically between 600 and 800 cm⁻¹. universalprint.orgresearchgate.net

Aromatic C-H Stretching: These vibrations appear at wavenumbers just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the isopropyl and benzyl groups absorb just below 3000 cm⁻¹. vscht.cz

The following table lists the characteristic IR absorption frequencies for functional groups found in 2-aminothiazole derivatives.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Reference |

| Amino (-NH₂) | N-H Stretch | 3100 - 3500 | universalprint.orgutdallas.edu |

| Thiazole Ring | C=N Stretch | 1515 - 1620 | universalprint.orgrsc.org |

| Aromatic/Thiazole Ring | C=C Stretch | 1370 - 1490 | universalprint.orgrsc.org |

| Thiazole Ring | C-S Stretch | 600 - 800 | universalprint.orgresearchgate.net |

| Aromatic C-H | C-H Stretch | > 3000 | vscht.cz |

| Aliphatic C-H | C-H Stretch | < 3000 | vscht.cz |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. mdpi.com In techniques like electrospray ionization (ESI-MS), the molecule is typically protonated to form a molecular ion [M+H]⁺, the mass of which is detected.

For This compound , which has a molecular formula of C₁₃H₁₆N₂S, the calculated monoisotopic mass is 232.1034 Da. Therefore, a high-resolution mass spectrum would be expected to show a prominent [M+H]⁺ peak at m/z 233.1112.

The fragmentation of 2-amino-5-benzylthiazole derivatives is predictable. A primary and highly characteristic fragmentation pathway involves the cleavage of the benzylic C-C bond (the bond between the benzyl CH₂ group and the thiazole ring). This is due to the formation of a resonance-stabilized benzyl or tropylium (B1234903) cation. For the parent analogue, 5-benzyl-1,3-thiazol-2-amine , the molecular ion [M+H]⁺ is observed at m/z 191.06375. uni.lu Its fragmentation would yield a benzyl cation [C₇H₇]⁺ at m/z 91.

For the target compound, This compound , this same cleavage event would result in the formation of an isopropylbenzyl cation [C₁₀H₁₃]⁺ at m/z 133. Another significant fragment could arise from the cleavage where the charge is retained by the heterocyclic portion, resulting in a 2-amino-1,3-thiazol-5-ylmethyl cation [C₄H₅N₂S]⁺ at m/z 113.

| Compound Name | Molecular Formula | Calculated Molecular Weight (Da) | Expected [M+H]⁺ Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structure |

|---|---|---|---|---|

| This compound | C₁₃H₁₆N₂S | 232.35 | 233.11 | 133.10 ([C₁₀H₁₃]⁺, Isopropylbenzyl cation); 113.02 ([C₄H₅N₂S]⁺, Thiazolylmethyl cation) |

| 5-benzyl-1,3-thiazol-2-amine | C₁₀H₁₀N₂S | 190.26 | 191.06 | 91.05 ([C₇H₇]⁺, Benzyl cation) nist.govnist.gov; 113.02 ([C₄H₅N₂S]⁺, Thiazolylmethyl cation) |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis provides quantitative data on the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. mt.com This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages must align closely with the theoretically calculated values for the proposed molecular formula, typically within a ±0.4% margin, to verify the compound's purity and composition. nih.gov

For This compound , with a molecular formula of C₁₃H₁₆N₂S, the theoretical elemental composition has been calculated. Similarly, the values for the analogue 5-benzyl-1,3-thiazol-2-amine (C₁₀H₁₀N₂S) are presented for comparison. Discrepancies outside the accepted error margin would suggest the presence of impurities, residual solvents, or an incorrect molecular structure.

| Compound Name | Molecular Formula | % Carbon (Calculated) | % Hydrogen (Calculated) | % Nitrogen (Calculated) | % Sulfur (Calculated) |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₆N₂S | 67.20 | 6.94 | 12.06 | 13.80 |

| 5-benzyl-1,3-thiazol-2-amine | C₁₀H₁₀N₂S | 63.13 | 5.30 | 14.72 | 16.85 |

Molecular Interaction Studies and Mechanistic Investigations

Theoretical Frameworks for Molecular Target Identification and Binding

Identifying the molecular targets of a compound like 5-(3-isopropylbenzyl)-1,3-thiazol-2-amine relies on understanding its potential interactions with biological macromolecules. The principles of ligand-protein binding, driven by non-covalent forces, provide a theoretical basis for predicting and analyzing these interactions. nih.gov

The interaction profile of a thiazole (B1198619) amine with a protein target is a composite of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov The 2-aminothiazole (B372263) moiety is a key structural feature, containing a hydrogen bond acceptor–donor pattern that can be fundamental for enzymatic inhibition. nih.gov

Hydrogen Bonding: The nitrogen atoms of the thiazole ring and the primary amine at the C2 position can act as both hydrogen bond donors and acceptors. For instance, in studies of Bcr-Abl tyrosine kinase inhibitors, the aminothiazole segment forms a bidentate hydrogen-bonding interaction with the backbone carbonyl and amine groups of methionine residues in the enzyme's hinge region. wikipedia.org

Hydrophobic and van der Waals Interactions: The benzyl (B1604629) group, and specifically the isopropyl substituent in this compound, is expected to engage in significant hydrophobic and van der Waals interactions. These groups typically fit into hydrophobic pockets within the protein's binding site, enhancing binding affinity. wikipedia.org For example, the phenyl ring of some thiazole derivatives can orient to form hydrophobic interactions with residues like Ile78, Ile90, and Val120 in DNA gyrase. nih.gov

π-π Stacking: The aromatic character of both the thiazole and benzyl rings allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site. These interactions play a significant role in stabilizing the ligand-protein complex. nih.gov

The combination of these interactions creates a unique fingerprint that determines the compound's affinity and selectivity for its target. nih.gov Computational methods like molecular docking are frequently used to model these interactions and predict binding affinities. nih.govnih.gov

Enzymatic Modulation by 1,3-Thiazol-2-amine Derivatives

Derivatives of 1,3-thiazol-2-amine have been extensively investigated as modulators of various enzymes, particularly kinases and metabolic enzymes. nih.govnih.gov Their mechanism often involves competitive inhibition at ATP-binding sites or allosteric modulation.

The primary mechanism of enzyme inhibition for many thiazole derivatives is competitive inhibition, especially within the kinase family. Kinases share a structurally similar ATP-binding pocket, and the thiazole scaffold can mimic the adenine (B156593) portion of ATP, effectively blocking the enzyme's activity. wikipedia.orgnih.gov

For example, thiazole derivatives have been designed as dual inhibitors of PI3K/mTOR, two key kinases in a critical cell signaling pathway. nih.gov These inhibitors typically feature a central heterocyclic ring (the thiazole) that binds to the hinge region of the kinase's active site. nih.gov Similarly, thiazole-based compounds have been developed as potent inhibitors of Bcr-Abl tyrosine kinase, where the aminothiazole core interacts directly with key residues like Met-318 in the ATP-binding site. wikipedia.org

Studies on other enzymes, such as carbonic anhydrases (CA) and cholinesterases, have also revealed potent inhibitory activity from 2-aminothiazole derivatives. nih.gov The inhibition mechanism involves the thiazole derivative binding to the active site, preventing the substrate from accessing it.

| Compound | Target Enzyme | Inhibition Constant (Ki) (µM) |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |

| AChE | 0.129 ± 0.030 | |

| BChE | 0.083 ± 0.041 |

Data sourced from a study on 2-amino thiazole derivatives as inhibitors of metabolic enzymes. nih.gov hCA: human Carbonic Anhydrase; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.

While the thiazole core provides a foundation for enzyme binding, the substituents at various positions are critical for determining specificity and selectivity. nih.govnih.gov By modifying these substituents, researchers can tailor the molecule to fit the unique topology of a specific enzyme's active site, thereby avoiding off-target effects.

The substitution pattern on the phenyl ring, such as the isopropyl group in this compound, plays a crucial role. In the context of PI3K/mTOR inhibitors, substituted phenyl rings were found to be important for activity. nih.gov In another example, the presence of smaller substituents on thiazole compounds promoted robust binding interactions with specific amino acid residues (ASP-473 and LEU-742) in AMPA receptors. nih.gov The selectivity of Bcr-Abl inhibitors like nilotinib (B1678881) and dasatinib (B193332) is partly dictated by how their side chains interact with regions beyond the primary hinge-binding motif, accessing additional pockets and interacting with different residues. wikipedia.org This highlights how the isopropylbenzyl group of the titular compound would be a key determinant of its specific enzyme targets.

Cellular Pathway Modulation by Substituted Thiazoles

By inhibiting specific enzymes, substituted thiazoles can modulate entire intracellular signaling cascades. This is a primary mechanism through which they exert their broader biological effects.

Substituted thiazoles have been shown to interfere with several key signaling pathways implicated in cell growth and proliferation.

PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell survival, growth, and metabolism. Overactivation of this pathway is a hallmark of many cancers. Thiazole derivatives have been developed as potent dual inhibitors of PI3K and mTOR, which can simultaneously block the pathway at two critical nodes. nih.gov This dual inhibition offers potential advantages over single-target inhibitors, such as enhanced efficacy and a reduced likelihood of drug resistance. nih.gov

Bcr-Abl and Src Kinase Pathways: In chronic myelogenous leukemia (CML), the constitutively active Bcr-Abl tyrosine kinase drives malignant cell proliferation. wikipedia.org Thiazole-based drugs like Dasatinib are multi-targeted inhibitors that potently suppress Bcr-Abl and the Src family of kinases, which are often involved in downstream signaling from Bcr-Abl. wikipedia.org By inhibiting these kinases, the compounds block the phosphorylation events necessary for the propagation of oncogenic signals.

VEGFR Signaling: Some thiazole-related structures, such as 3-phenyl-5-ureidoisothiazole-4-carboximide, can inhibit vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. wikipedia.org These receptors are crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Inhibition of VEGFR signaling can thus disrupt the tumor's blood supply. wikipedia.org

The ability of a compound like this compound to modulate these or other pathways would depend on the specific enzymes it inhibits with high affinity.

Modulation of Cellular Processes (e.g., Cell Proliferation, Apoptosis) at a Molecular Level

No research data is available for this compound.

Structure Activity Relationship Sar Investigations

Impact of the 3-Isopropylbenzyl Substituent on Interaction Profiles

The substituent attached to the benzyl (B1604629) ring plays a crucial role in defining the molecule's interaction profile with a target's binding pocket. The isopropyl group at the meta-position (position 3) provides a distinct combination of size, shape, and electronic properties.

The isopropyl group ((CH₃)₂CH–) is a moderately bulky, lipophilic substituent. Its primary influence is steric; its size and branched nature can either be beneficial, by promoting a better fit in a hydrophobic pocket, or detrimental, by causing steric clashes with the target protein. Studies on other molecular frameworks have shown that bulkier alkyl groups like isopropyl can lead to changes in selectivity and potency compared to smaller groups like methyl. acs.org For instance, the presence of a bulky group can force the ligand into a specific orientation, which may be more or less favorable for binding. acs.org

Electronically, the isopropyl group is weakly electron-donating through an inductive effect. This can subtly influence the electronic properties of the attached benzene (B151609) ring, though this effect is generally less pronounced than its steric contribution.

Table 1: Comparison of Physicochemical Properties of Common Benzene Substituents

| Substituent | van der Waals Volume (ų) | Lipophilicity (π value) | Electronic Effect |

|---|---|---|---|

| Hydrogen (H) | 3.4 | 0.00 | Neutral |

| Methyl (CH₃) | 22.4 | 0.56 | Weakly Electron-Donating |

| Isopropyl ((CH₃)₂CH) | 41.4 | 1.53 | Electron-Donating |

| Chloro (Cl) | 19.9 | 0.71 | Electron-Withdrawing |

| Methoxy (OCH₃) | 31.7 | -0.02 | Electron-Donating (Resonance) |

Role of the 1,3-Thiazol-2-amine Core in Ligand-Target Interactions

The 1,3-thiazol-2-amine moiety is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds due to its versatile interaction capabilities. nih.govresearchgate.net

Table 2: Key Pharmacophoric Features of the 1,3-Thiazole Ring

| Feature | Description | Potential Interaction |

|---|---|---|

| Aromatic Ring | Planar, electron-rich system. | π-π stacking, hydrophobic interactions. |

| Nitrogen (N3) | sp² hybridized with a lone pair of electrons. | Hydrogen bond acceptor. |

| Sulfur (S1) | Contributes to ring aromaticity and lipophilicity. | van der Waals forces, sulfur-π interactions. |

The primary amino group (–NH₂) at position 2 of the thiazole (B1198619) ring is a critical functional group for molecular recognition. researchgate.net It serves as a potent hydrogen bond donor, capable of forming one or two hydrogen bonds with acceptor groups (e.g., carbonyl oxygens, carboxylates) on a biological target. nih.gov This interaction is often a key determinant of binding affinity and specificity. The basicity of the 2-amino group allows it to be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion (–NH₃⁺). This positive charge can then engage in strong ionic interactions or salt bridges with negatively charged amino acid residues like aspartate or glutamate, further anchoring the molecule in the binding site. nih.gov The presence of the 2-aminothiazole (B372263) moiety is a well-established strategy for enhancing the potency and selectivity of compounds. researchgate.net

Systematic Structural Modifications and Their Mechanistic Effects

Understanding the SAR of 5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine allows for the rational design of new analogs with potentially improved properties. Systematic modifications can probe the importance of each structural feature.

Table 3: Predicted Effects of Systematic Structural Modifications

| Modification | Rationale for Modification | Predicted Mechanistic Effect |

|---|---|---|

| Replace 3-isopropyl with 3-methyl | Decrease steric bulk while retaining a lipophilic, electron-donating group. | May reduce steric clashes, potentially altering binding pose or improving fit. Could slightly decrease lipophilicity. sigmaaldrich.com |

| Move isopropyl to position 2 or 4 | Probe the spatial requirements of the hydrophobic pocket. | Likely to significantly alter or disrupt binding if the pocket is specifically shaped for a meta-substituent. |

| Replace isopropyl with 3-chloro | Introduce an electron-withdrawing group of similar size. | Alters the electronic character of the phenyl ring, which could affect interactions. May introduce new halogen-bonding possibilities. |

| Constrain the benzyl linker (e.g., cyclization) | Reduce conformational flexibility to lock in a bioactive conformation. | Could increase potency if the locked conformation is optimal, but decrease it otherwise. nih.gov May improve selectivity. |

| Replace 2-amino with 2-amide | Modify the hydrogen bonding capacity (from donor to acceptor/donor) and remove basicity. | Would eliminate the potential for a positive charge and alter the hydrogen bond pattern, likely reducing affinity if a salt bridge is critical. nih.gov |

| Methylate the 2-amino group | Reduce the number of hydrogen bond donors from two to one. | Tests the importance of having two hydrogen bond donors. May increase lipophilicity and affect membrane permeability. |

Substituent Effects on the Thiazole Ring (e.g., at C4 and C5 positions)

The thiazole ring is a core component of many biologically active compounds, and modifications to this heterocyclic system can significantly impact their properties. nih.gov Research into related thiazole-containing structures has demonstrated that the substitution pattern on the thiazole ring is a key determinant of biological activity.

For instance, in a study focused on a series of substituted sulfamoyl benzamidothiazoles, the nature of the substituent at the C4 position of the thiazole ring was found to be crucial. nih.gov The initial lead compound featured a 2,5-dimethylphenyl group at this position. nih.gov Further investigations into various substituents at this site aimed to delineate the steric and electronic requirements for optimal activity.

While direct SAR data for the C4 and C5 positions of this compound is not extensively detailed in the provided information, the principles from analogous series can be extrapolated. The C5-benzyl group, in this case the 3-isopropylbenzyl moiety, plays a significant role in orienting the molecule within its biological target. The size and lipophilicity of this group are likely critical for binding. Any alterations, such as changing the substitution pattern on the benzyl ring or replacing the benzyl group entirely, would be expected to have a profound effect on the compound's activity.

The following table summarizes the importance of substitutions at different positions on a thiazole ring based on related research:

| Position | Substituent Type | General Impact on Activity |

| C4 | Aryl groups (e.g., 2,5-dimethylphenyl) | Crucial for potency; modifications help define steric and electronic requirements. nih.gov |

| C5 | Benzyl groups | Important for orientation and binding; size and lipophilicity are key factors. |

Alterations to the Amino Moiety and their Consequences

The 2-amino group on the thiazole ring is another key site for modification in SAR studies. This functional group can participate in hydrogen bonding and other interactions with biological targets.

In studies of related 2-aminothiazole derivatives, modifications to the amino group have been shown to significantly influence biological outcomes. For example, acylation of the 2-amino group to form an amide, as seen in the benzamidothiazole series, is a common strategy to explore the SAR. nih.gov The nature of the acyl group, including its electronic properties and steric bulk, can modulate the compound's activity.

Furthermore, the basicity of the 2-amino group can be a critical factor. The introduction of electron-withdrawing or electron-donating groups on the thiazole ring or on substituents attached to the amino group can alter its pKa and, consequently, its ionization state at physiological pH. This can impact receptor binding and cell permeability.

Exploring Positional Isomers and Analogues with Varying Alkyl/Aryl Substituents

The exploration of positional isomers and the introduction of a diverse range of alkyl and aryl substituents are fundamental strategies in SAR investigations. For this compound, this would involve several key modifications.

Positional Isomers:

Shifting the isopropyl group on the benzyl ring to the ortho or para positions would create positional isomers. This would probe the specific spatial requirements of the binding pocket.

Moving the entire benzyl substituent from the C5 to the C4 position of the thiazole ring would generate another set of isomers, helping to understand the optimal arrangement of substituents on the heterocyclic core.

Varying Alkyl/Aryl Substituents:

On the Benzyl Ring: Replacing the isopropyl group with other alkyl groups of varying sizes (e.g., methyl, ethyl, tert-butyl) or with different functional groups (e.g., methoxy, chloro) would provide insights into the steric and electronic tolerances of the binding site.

On the Thiazole Ring: Introducing small alkyl groups at the C4 position could fill additional pockets in the binding site and potentially enhance activity.

Analogues: Synthesizing analogues with different aromatic systems in place of the benzyl group (e.g., naphthyl, pyridyl) would explore the impact of extended or heteroaromatic systems on biological activity.

A study on sulfamoyl benzamidothiazoles systematically explored such modifications. nih.gov For example, they synthesized analogs with different substituents on the phenyl ring attached to the thiazole C4 position to understand the SAR at that site. nih.gov This systematic approach allows for the mapping of the chemical space around the core scaffold to identify the most potent and selective compounds.

The following table outlines potential modifications and their rationale in SAR studies of this compound:

| Modification Type | Example | Rationale for Investigation |

| Positional Isomerism | 5-(2-Isopropylbenzyl)-1,3-thiazol-2-amine | To assess the spatial requirements of the binding pocket. |

| Alkyl Substitution | 5-(3-tert-Butylbenzyl)-1,3-thiazol-2-amine | To probe steric tolerance at the meta position of the benzyl ring. |

| Aryl Substitution | 5-(Naphthalen-2-ylmethyl)-1,3-thiazol-2-amine | To explore the effect of a larger, more lipophilic aromatic system. |

Computational Approaches to SAR Elucidation

Computational methods are invaluable tools in modern drug discovery and development, providing insights into the relationship between a molecule's structure and its biological activity. These in silico techniques can rationalize experimental findings and guide the design of new, more potent compounds.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of a series of molecules with their 3D shape and electrostatic properties. ijpsonline.com The fundamental principle of CoMFA is that the interactions between a ligand and its receptor are primarily non-covalent and can be represented by steric and electrostatic fields. ijpsonline.com

In a typical CoMFA study, a set of structurally related compounds with known biological activities (the training set) are aligned based on a common scaffold or a pharmacophore model. ijpsonline.comnih.gov The molecules are then placed in a 3D grid, and at each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated. ijpsonline.com These calculated field values serve as the independent variables in a partial least squares (PLS) analysis to derive a statistical model that correlates these fields with the biological activities. ijpsonline.com

The output of a CoMFA study is often visualized as contour maps, which highlight regions in 3D space where modifications to the steric and electrostatic properties of the molecules are predicted to increase or decrease biological activity. ijpsonline.com For instance, a CoMFA model for a series of this compound analogs could reveal specific areas around the molecule where bulky groups are favored or where positive or negative electrostatic potential is beneficial for activity. Such models have been successfully applied to various classes of compounds, including sigma-1 receptor ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.meijnrd.org Unlike 3D-QSAR methods like CoMFA, traditional QSAR models often use 2D descriptors that can be calculated from the chemical structure. nih.gov

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its structure. fiveable.me These properties are quantified using molecular descriptors, which can be categorized as:

Electronic descriptors: These describe the electronic properties of a molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and van der Waals radii.

Hydrophobic descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures a compound's lipophilicity.

Topological descriptors: These are numerical values derived from the 2D representation of a molecule that describe its connectivity and branching.

Once a set of descriptors is calculated for a series of compounds, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates these descriptors with the observed biological activity. ijnrd.orgnih.gov

A QSAR model for this compound and its analogs could, for example, reveal that a certain range of logP values is optimal for activity, or that the presence of a hydrogen bond donor at a specific position is crucial. These models are valuable for predicting the activity of untested compounds, prioritizing molecules for synthesis, and gaining a deeper understanding of the mechanism of action. nih.gov

The following table summarizes the key features of CoMFA and QSAR:

| Feature | Comparative Molecular Field Analysis (CoMFA) | Quantitative Structure-Activity Relationship (QSAR) |

| Dimensionality | 3D ijpsonline.com | Primarily 2D, but can be extended to 3D, 4D, etc. nih.gov |

| Descriptors | Steric and electrostatic fields calculated on a 3D grid. ijpsonline.com | Physicochemical properties (electronic, steric, hydrophobic, topological). mdpi.com |

| Requirement | Molecular alignment of the compound series. nih.gov | A set of calculated molecular descriptors. |

| Output | 3D contour maps indicating favorable and unfavorable regions for steric and electrostatic interactions. ijpsonline.com | A mathematical equation correlating descriptors with biological activity. nih.gov |

| Primary Use | Guiding the design of new ligands by visualizing the spatial requirements of the receptor. ijpsonline.com | Predicting the activity of new compounds and identifying key physicochemical properties for activity. fiveable.me |

Computational Chemistry and Theoretical Modeling of 5 3 Isopropylbenzyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding detailed information about the molecule's geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic properties of molecules. mdpi.comresearchgate.net By approximating the electron density, DFT calculations can identify the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This process involves minimizing the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

For a molecule like 5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would precisely compute these geometric parameters. mdpi.com The resulting data provides a foundational understanding of the molecule's shape and steric profile. While specific data for the title compound is not available, studies on related benzothiazole (B30560) derivatives provide insight into the typical structural parameters that would be determined. mdpi.com

Table 1: Representative Geometric Parameters Calculated via DFT for a Benzothiazole Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-S | 1.76 |

| C-N | 1.38 | |

| C=N | 1.31 | |

| C-C (Aromatic) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | C-S-C | 89.5 |

| C-N-C | 110.2 | |

| N-C-S | 115.0 |

Data is illustrative and based on findings for related benzothiazole structures. mdpi.com

DFT calculations are also employed to predict the spectroscopic signatures of a molecule, which is crucial for its experimental identification.

FT-IR Spectroscopy: Theoretical vibrational analysis calculates the frequencies at which different bonds in the molecule will vibrate. These calculated wavenumbers can be correlated with the peaks observed in an experimental Fourier-Transform Infrared (FT-IR) spectrum. For this compound, this would involve identifying characteristic stretching and bending frequencies for the N-H (amine), C-H (isopropyl and aromatic), C=N, and C-S bonds within the thiazole (B1198619) ring. nih.govepstem.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum. nih.gov This calculation determines the energies of electronic transitions, primarily the one from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which corresponds to the maximum absorption wavelength (λmax) in the UV-Visible spectrum. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These theoretical shifts for the hydrogen and carbon atoms in this compound can be compared with experimental data to confirm its structure. epstem.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap suggests the molecule is more reactive. mdpi.comresearchgate.net

Table 2: Illustrative FMO Energies and Energy Gaps for Benzothiazole Derivatives

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Comp1 | -5.59 | -1.95 | 3.64 |

| Comp2 | -5.58 | -1.88 | 3.70 |

| Comp3 | -6.18 | -3.35 | 2.83 |

| Comp4 | -5.52 | -1.92 | 3.60 |

Data is illustrative and sourced from a computational study on substituted benzothiazoles. nih.gov

Molecular Electrostatic Potential (MESP) analysis generates a color-coded map of the electron density on the surface of a molecule. rsc.org This map is invaluable for visualizing the charge distribution and predicting how the molecule will interact with other species. nih.gov

Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack and are often involved in hydrogen bond accepting. In a thiazole derivative, these are typically found around nitrogen atoms. researchgate.net

Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those of an amine group (N-H), making them potential hydrogen bond donors. researchgate.net

Green/Yellow Regions: Represent areas of neutral or near-neutral potential.

For this compound, an MESP map would highlight the electron-rich nitrogen atoms of the thiazole ring and the electron-poor hydrogen atoms of the 2-amine group as primary sites for intermolecular interactions. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule, typically a protein receptor. This method is central to drug discovery and helps elucidate the potential biological activity of a compound. nih.govnih.gov

In a molecular docking simulation, this compound would be treated as a flexible ligand, and its interactions with the active site of a target protein would be systematically explored. The simulation yields several key outputs:

Binding Affinity/Docking Score: A numerical value, typically in kcal/mol, that estimates the strength of the ligand-receptor interaction. A more negative score generally indicates a stronger, more favorable binding interaction. nih.govmdpi.com

Binding Mode/Pose: The specific three-dimensional orientation of the ligand within the receptor's active site. This reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. nih.gov

For instance, docking studies of similar 2-aminothiazole (B372263) derivatives against targets like Aurora kinase have shown that the thiazole core can form key hydrogen bonds with amino acid residues in the active site, such as aspartic acid or tyrosine. nih.govmdpi.com The benzyl (B1604629) group often fits into a hydrophobic pocket. The isopropyl substituent on the benzyl ring of the title compound would influence this fit and could potentially enhance hydrophobic interactions.

Table 3: Representative Molecular Docking Results for Thiazole Derivatives Against a Protein Target

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazole Derivative 1a | Aurora Kinase (1MQ4) | -9.67 | Ala213, Leu154 |

| Thiazole Derivative 2a | Aurora Kinase (1MQ4) | -9.14 | Lys162, Glu211 |

| Benzimidazole-Thiadiazole 5f | C. albicans CYP51 (5v5z) | -10.928 | Met508, Tyr132 |

| Thiazole Derivative 22 | Biofilm Protein (2XF) | -8.50 | Tyr49, His95 |

Data is illustrative, compiled from docking studies on various thiazole-based compounds against different biological targets. nih.govnih.gov

Identification of Key Hydrogen Bonding and Hydrophobic Interactions at the Binding Site

Molecular docking simulations are instrumental in elucidating the binding mode of this compound within the active site of a biological target. These simulations predict the preferred orientation of the ligand and characterize the non-covalent interactions that stabilize the ligand-receptor complex.

The 2-amino group on the thiazole ring is a primary site for forming hydrogen bonds with amino acid residues that can act as hydrogen bond acceptors, such as aspartate, glutamate, or the backbone carbonyls of various amino acids. The nitrogen atom within the thiazole ring can also act as a hydrogen bond acceptor.

The isopropylbenzyl moiety of the compound is predominantly involved in hydrophobic interactions. The benzyl group can engage in π-π stacking or T-stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The isopropyl group contributes to van der Waals and hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine, further anchoring the ligand in the binding pocket.

A representative table of potential interactions identified through molecular docking is presented below.

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

| Hydrogen Bond (Donor) | 2-amino group | Asp, Glu, Gln, Asn |

| Hydrogen Bond (Acceptor) | Thiazole nitrogen | Gln, Asn, Ser, Thr |

| Hydrophobic (π-π stacking) | Benzyl ring | Phe, Tyr, Trp |

| Hydrophobic (van der Waals) | Isopropyl group | Ala, Val, Leu, Ile |

Virtual Screening and Lead Optimization through Docking

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net When a validated target is identified for this compound, virtual screening can be employed to discover other compounds with potentially higher binding affinities or improved pharmacological properties.

Docking-based virtual screening involves computationally placing each molecule from a database into the binding site of the target protein and scoring its fit. This allows for the rapid and cost-effective identification of promising lead candidates. Subsequent lead optimization involves iterative modifications to the lead compound's structure to enhance its binding affinity, selectivity, and pharmacokinetic profile. For instance, modifications to the isopropylbenzyl group or substitutions on the thiazole ring can be explored to optimize interactions with the target. This approach is a powerful tool in computer-aided drug design.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the this compound-target complex over time. These simulations track the motions of atoms and molecules, offering insights into the stability of the binding mode and the conformational changes that may occur.

Conformational Landscape Exploration and Stability Assessments

MD simulations allow for the exploration of the conformational landscape of this compound both in its free state and when bound to a target. The dihedral angles within the molecule, particularly around the benzyl-thiazole linkage, can be monitored to understand its flexibility and preferred conformations.

The stability of the compound-target complex can be further quantified by calculating the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of the binding affinity than docking scores alone.

A summary of typical data obtained from MD simulations is provided in the table below.

| Simulation Parameter | Typical Value/Observation | Significance |

| Ligand RMSD | < 2.0 Å | Indicates stable binding in the active site. |

| Protein Backbone RMSD | Fluctuations within 1-3 Å | Suggests overall protein stability during the simulation. |

| Key Hydrogen Bond Occupancy | > 50% | Demonstrates the persistence of crucial hydrogen bonds. |

| Binding Free Energy (MM/PBSA) | Negative value (e.g., -30 to -50 kcal/mol) | Indicates a favorable binding affinity. |

Advanced Theoretical Concepts and Applications

To gain a deeper understanding of the electronic structure and bonding characteristics of this compound, advanced theoretical methods can be employed.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonds. By analyzing the topological properties of the electron density, such as bond critical points (BCPs), one can determine the nature of atomic interactions.

For this compound, QTAIM can be used to:

Characterize the covalent bonds within the thiazole and benzyl rings.

Analyze the nature of the non-covalent interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and its target. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of these interactions provide quantitative information about their strength and nature. For instance, a low ρ and a positive ∇²ρ are characteristic of closed-shell interactions like hydrogen bonds.

The following table outlines the expected QTAIM parameters for different types of interactions.

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

| Covalent Bond | ~0.2-0.3 | Negative | Shared-shell interaction |

| Hydrogen Bond | ~0.002-0.04 | Positive | Closed-shell interaction |

| van der Waals Interaction | < 0.01 | Positive | Weak closed-shell interaction |

Theoretical Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including data processing and optical switching. Organic molecules, especially those with extended π-conjugated systems, are known to exhibit enhanced NLO properties. The NLO response in such molecules often arises from intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-linker.

In the case of this compound, the 2-aminothiazole core acts as a good electron donor, and the benzyl group can be considered part of the π-conjugated system. Theoretical studies on related thiazole derivatives have established that the presence of donor and acceptor moieties can lead to significant NLO responses. The key parameters that characterize the NLO properties of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Computational studies on various substituted thiazole derivatives have been performed to predict their NLO properties. For instance, theoretical investigations on other donor-acceptor systems containing thiazole rings have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the first-order hyperpolarizability (β). The delocalization of π-electrons across the molecular framework is a crucial factor governing the magnitude of the NLO response.

For this compound, the amino group (-NH₂) at the 2-position serves as a strong electron donor. The thiazole ring itself participates in the π-conjugation, and the benzyl group at the 5-position further extends this conjugation. While the isopropyl group is not directly conjugated, it can have a minor electronic influence through inductive effects.

The first-order hyperpolarizability (β) is a tensor quantity, and its total magnitude is often calculated using the following equation:

β_tot = (β_x² + β_y² + β_z²)^½

where β_x, β_y, and β_z are the components of the first hyperpolarizability in the x, y, and z directions.

Although no specific values for this compound are published, DFT calculations on similar 2-aminothiazole derivatives allow for a qualitative prediction. The ICT from the amino group to the π-system of the thiazole and benzyl rings would be the primary contributor to the NLO response. The magnitude of this response would be sensitive to the molecular geometry and the electronic nature of any additional substituents.

Table 1: Predicted NLO-Relevant Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| Dipole Moment (μ) | Moderate to High | The presence of a strong electron-donating amino group and the aromatic rings typically leads to a significant dipole moment. |

| Linear Polarizability (α) | High | The extended π-electron system across the thiazole and benzyl rings results in high polarizability. |

| First-Order Hyperpolarizability (β) | Potentially Significant | The donor-π-acceptor-like framework suggests a notable NLO response, characteristic of many 2-aminothiazole derivatives. nih.govresearchgate.netacs.orgmq.edu.au |

This table is predictive and based on general principles and findings for structurally related compounds. Specific computational studies are required for quantitative values.

Thermodynamic Property Calculations for Stability and Reaction Energetics

Computational chemistry provides a robust framework for calculating the thermodynamic properties of molecules, which are crucial for understanding their stability and reactivity. DFT calculations are commonly employed to determine parameters such as the standard enthalpy of formation (Δ_fH°), Gibbs free energy of formation (Δ_fG°), and entropy (S°).

A thermochemical study on 2-aminothiazole and 2-aminobenzothiazole (B30445) has demonstrated the utility of combining experimental and computational methods to determine these properties with high accuracy. researchgate.net High-level molecular orbital calculations, such as the G3(MP2)//B3LYP level of theory, have shown excellent agreement with experimental data for the gas-phase enthalpies of formation of these parent compounds. researchgate.net

The energetics of chemical reactions involving this compound can also be modeled. For instance, the enthalpy of reaction for various synthetic routes can be calculated to predict the feasibility of a particular pathway. researchgate.net

Another important aspect of molecular stability that can be assessed computationally is the HOMO-LUMO gap. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity. researchgate.netasianpubs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminothiazole moiety, while the LUMO would likely be distributed over the π-system of the thiazole and benzyl rings. The size of the HOMO-LUMO gap would be influenced by the extent of conjugation and the electronic effects of the substituents.

Table 2: Calculated Thermodynamic Parameters for Structurally Related 2-Aminothiazole Derivatives

| Compound | Method | Δ_fH°(g, 298.15 K) (kJ·mol⁻¹) | HOMO-LUMO Gap (eV) | Reference |

| 2-Aminothiazole | G3(MP2)//B3LYP | 114.3 ± 2.4 | Not Reported | researchgate.net |

| 2-Aminobenzothiazole | G3(MP2)//B3LYP | 196.8 ± 3.4 | Not Reported | researchgate.net |

| Various 2-aminothiazole derivatives | DFT/B3LYP | Not Reported | ~4.25 - 4.69 | uobaghdad.edu.iq |

Note: The data in this table is for related compounds and serves as a reference for the expected range of values for this compound. Specific calculations are needed for the target compound.

The thermodynamic data for these simpler analogs suggest that this compound would be a stable compound, with its stability being influenced by the resonance of the aromatic systems. The reaction energetics would be governed by the specific transformations of the functional groups present in the molecule.

Future Research Directions and Translational Perspectives

Rational Design of Novel Analogues with Tailored Interaction Profiles

The rational design of novel analogues based on the 5-(3-isopropylbenzyl)-1,3-thiazol-2-amine scaffold is a key area for future investigation. The 2-aminothiazole (B372263) core is a versatile pharmacophore that can be chemically modified at several positions to fine-tune its interaction with biological targets. nih.govmdpi.com The primary goal is to synthesize new molecules with enhanced potency, selectivity, and optimized pharmacokinetic properties.

Future design strategies will likely focus on systematic modifications of the parent structure:

Substitution on the Benzyl (B1604629) Ring: The isopropylbenzyl group offers a key hydrophobic interaction point. Future analogues could explore the effects of altering the position and nature of the alkyl substituent on the phenyl ring. Introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule and its binding affinity.

Modification of the 2-Amino Group: The amino group at the C2 position of the thiazole (B1198619) ring is a critical site for forming hydrogen bonds with target proteins. mdpi.com Acylation or reaction with various electrophiles can create a library of amide derivatives, potentially altering the compound's target specificity and pharmacological profile. nih.govmdpi.com

Functionalization of the Thiazole Ring: The thiazole ring itself is amenable to various chemical reactions. wikipedia.org While the subject compound is substituted at positions 2 and 5, further functionalization could be explored to create novel chemical entities with unique biological activities.

The following table outlines potential design strategies for novel analogues and their expected impact on interaction profiles.

| Modification Strategy | Target Moiety | Rationale | Potential Outcome |

| Varying Alkyl Substituents | Isopropyl group on the benzyl ring | To probe the size and shape of the hydrophobic binding pocket of the target protein. | Enhanced binding affinity and selectivity. |

| Introducing Polar Groups | Phenyl ring of the benzyl moiety | To improve solubility and introduce new hydrogen bonding interactions. | Modified pharmacokinetic properties and target engagement. |

| Acylation of Amino Group | 2-amino group | To create amide derivatives that can form different hydrogen bond patterns. mdpi.com | Altered target specificity; potential for pro-drug design. |

| Bioisosteric Replacement | Thiazole ring | To replace the thiazole with other five-membered heterocycles like oxazole (B20620) or imidazole. | Modulation of metabolic stability and electronic properties. researchgate.net |

These rationally designed analogues would then be synthesized and subjected to biological screening to establish structure-activity relationships (SAR), guiding further optimization efforts. nih.gov

Development and Refinement of Advanced Computational Models for Thiazole Chemistry

Computational chemistry offers powerful tools to accelerate the drug discovery process for thiazole-based compounds. researchgate.net Future research will increasingly rely on the development and refinement of computational models to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel analogues of this compound before their synthesis.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of thiazole derivatives with their biological activity. jchemlett.com These models can then be used to predict the activity of newly designed compounds.

Molecular Docking: This technique can predict the binding mode of this compound and its analogues within the active site of a target protein. researchgate.netmdpi.com This provides insights into the key interactions driving binding and helps in designing modifications to improve affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the protein-ligand complex, assessing the stability of the binding pose and the influence of solvent molecules. jchemlett.comnih.gov This can help in understanding the thermodynamics of binding.

Density Functional Theory (DFT): DFT calculations can be used to explore the electronic properties, reactivity, and spectroscopic features of the thiazole scaffold and its derivatives. nih.govresearchgate.net

The table below summarizes key computational models and their applications in the context of thiazole chemistry.

| Computational Model | Primary Application | Information Gained | Relevance to Thiazole Chemistry |

| QSAR | Predicting biological activity | Correlation between chemical structure and activity. | Guides the design of analogues with improved potency. jchemlett.com |

| Molecular Docking | Predicting binding modes | Identification of key protein-ligand interactions. | Optimizes substituents for enhanced target affinity. mdpi.com |

| MD Simulations | Assessing complex stability | Dynamic behavior and stability of the ligand in the binding site. | Validates docking poses and predicts binding free energies. nih.gov |

| DFT | Analyzing electronic properties | Electron distribution, orbital energies, and reactivity. | Understands the intrinsic chemical properties of the thiazole core. nih.gov |

The continuous refinement of these models, through the integration of experimental data, will enhance their predictive power and their utility in the rational design of new therapeutic agents.

Integration of Multi-Omics Data for a Systems-Level Understanding of Compound Effects

To fully comprehend the biological impact of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the cellular response to the compound. nashbio.comnih.gov

This approach can elucidate the compound's mechanism of action, identify potential off-target effects, and discover biomarkers for efficacy. pharmalex.comnortheastern.edu

Transcriptomics (RNA-seq): Can reveal changes in gene expression patterns in response to treatment with the compound, highlighting the cellular pathways that are modulated.

Proteomics: Can identify changes in protein expression and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: Can measure changes in the levels of small-molecule metabolites, offering a snapshot of the metabolic state of the cell and how it is perturbed by the compound.

By integrating these different layers of biological information, researchers can construct comprehensive models of the compound's effects. nih.gov This systems-level understanding is crucial for translating preclinical findings into the clinical setting. For example, multi-omics data can help in stratifying patient populations that are most likely to respond to a drug based on their molecular profile. northeastern.edu Furthermore, it can provide a more complete picture for assessing the safety and potential for drug resistance. nashbio.com The ultimate goal is to leverage these integrated datasets to accelerate the development of more effective and personalized therapies based on the this compound scaffold. nih.gov

Q & A

Basic Question: What are the recommended synthetic routes for 5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer:

The synthesis typically involves cyclocondensation or nucleophilic substitution strategies. A general approach includes:

- Step 1: Reacting 3-isopropylbenzyl bromide with thiourea in the presence of a base (e.g., NaHCO₃) to form the thiazole core.

- Step 2: Introducing the amine group via catalytic hydrogenation or nitration followed by reduction.

Optimization focuses on: - Temperature control (60–90°C for cyclization, evidenced in thiazole syntheses ).

- Catalyst selection (e.g., Na₂CO₃ for nucleophilic substitution, as seen in analogous reactions ).

- Purification: Recrystallization from DMSO/water mixtures improves yield and purity .

Basic Question: Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key peaks include the aromatic protons (δ 7.0–7.4 ppm for the isopropylbenzyl group) and the thiazole NH₂ (δ 5.8–6.2 ppm) .

- FT-IR: Confirm C=S (670–690 cm⁻¹) and NH₂ (3240–3300 cm⁻¹) stretches .

- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths (C–S: ~1.71 Å) and angles, ensuring no structural distortions .

Advanced Question: How can researchers resolve discrepancies in biological activity data across different assay models for this thiazole derivative?

Methodological Answer:

Contradictions in activity (e.g., TLR4 inhibition vs. cytotoxicity) require:

- Orthogonal assays: Validate TLR4 binding via SPR (surface plasmon resonance) alongside cell-based NF-κB reporter assays .

- Dose-response analysis: Compare IC₅₀ values across models to identify assay-specific artifacts (e.g., solubility issues at high concentrations).

- Structural analogs: Benchmark against Tlr4-IN-C34, a validated TLR4 inhibitor, to isolate substituent-specific effects .

Advanced Question: What computational strategies are effective in predicting the binding modes of this thiazole derivative with TLR4 or other inflammatory targets?

Methodological Answer:

- Molecular docking (AutoDock Vina): Use the TLR4/MD-2 crystal structure (PDB: 3FXI) to model interactions. The isopropylbenzyl group likely occupies the hydrophobic pocket, while the thiazole NH₂ forms hydrogen bonds with Asp299 .

- Molecular dynamics (MD) simulations (GROMACS): Assess stability of the ligand-receptor complex over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR modeling: Correlate substituent modifications (e.g., halogenation vs. alkylation) with activity trends from published analogs .

Advanced Question: How does the isopropylbenzyl substituent influence the compound’s pharmacokinetic properties compared to halogenated analogs (e.g., 5-(4-Bromobenzyl)-1,3-thiazol-2-amine)?

Methodological Answer:

- Lipophilicity (LogP): The isopropyl group increases LogP by ~0.5 units compared to brominated analogs, enhancing membrane permeability but potentially reducing aqueous solubility .

- Metabolic stability: Use liver microsome assays (human/rat) to compare oxidative degradation rates. Isopropyl groups are less susceptible to CYP450-mediated dehalogenation than bromine .

- Plasma protein binding: Employ equilibrium dialysis to measure unbound fraction. Hydrophobic substituents like isopropylbenzyl may increase binding to albumin (>90%), altering bioavailability .

Advanced Question: What strategies mitigate side reactions during the synthesis of this compound, such as thiazole ring opening or amine oxidation?

Methodological Answer:

- Protecting groups: Temporarily protect the NH₂ group with Boc (tert-butoxycarbonyl) during harsh reactions (e.g., bromination) .

- Inert atmosphere: Conduct reactions under nitrogen/argon to prevent amine oxidation.

- Additive optimization: Use radical scavengers (e.g., BHT) or chelating agents (EDTA) to suppress metal-catalyzed side reactions .

Advanced Question: How can researchers validate the compound’s selectivity for TLR4 over structurally related receptors (e.g., TLR2 or TLR9)?

Methodological Answer:

- Competitive binding assays: Use fluorescently labeled ligands for TLR2/9 and measure displacement by the thiazole derivative via flow cytometry .

- Knockout cell lines: Compare activity in TLR4⁻/⁻ vs. wild-type macrophages to confirm TLR4-specific signaling .

- Transcriptomic profiling: RNA-seq analysis of treated cells identifies TLR4-specific downstream targets (e.g., MyD88 vs. TRIF pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.